Product packaging for 5-(Azetidin-3-yl)isoquinoline(Cat. No.:)

5-(Azetidin-3-yl)isoquinoline

Cat. No.: B13523805
M. Wt: 184.24 g/mol
InChI Key: GGIMENXURAQJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yl)isoquinoline hydrochloride is a high-purity chemical compound offered for research and development purposes. This complex organic molecule features a unique structure combining an isoquinoline heterocycle with an azetidine ring system. The azetidine, a four-membered nitrogen-containing saturated heterocycle, is a valuable scaffold in medicinal chemistry and is present in a variety of bioactive molecules . Heterocyclic compounds, particularly those containing nitrogen, are of profound importance in the development of new pharmaceuticals and materials. The structural motif of this compound makes it a valuable intermediate or building block (synthon) for synthetic chemists. It can be utilized in the exploration of new chemical space, in the synthesis of more complex molecular architectures, and in interdisciplinary research that bridges organic synthesis with medicinal chemistry . Specifically, such heterocyclic frameworks are frequently investigated for their potential biological activities and can be designed for targeted protein degradation strategies in drug discovery . Researchers may employ this compound in various synthetic methodologies, including multicomponent reactions and other innovative strategies, to develop novel compounds with potential pharmacological properties. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B13523805 5-(Azetidin-3-yl)isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-(azetidin-3-yl)isoquinoline

InChI

InChI=1S/C12H12N2/c1-2-9-6-13-5-4-12(9)11(3-1)10-7-14-8-10/h1-6,10,14H,7-8H2

InChI Key

GGIMENXURAQJNG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 5 Azetidin 3 Yl Isoquinoline

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Spectroscopic techniques that measure the interaction of molecules with electromagnetic radiation are fundamental to structural elucidation. IR spectroscopy probes molecular vibrations, identifying functional groups, while UV-Vis spectroscopy reveals information about electronic transitions within conjugated systems.

Vibrational Mode Assignment via IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of 5-(Azetidin-3-yl)isoquinoline is predicted to exhibit characteristic absorption bands corresponding to its distinct structural components: the isoquinoline (B145761) ring system and the azetidine (B1206935) ring.

The isoquinoline portion of the molecule features aromatic C-H stretching vibrations, which are expected to appear at wavenumbers slightly above 3000 cm⁻¹. docbrown.info The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings typically produce a series of complex bands in the 1610–1450 cm⁻¹ region. researchgate.netnih.gov

The azetidine ring introduces vibrations characteristic of a saturated, cyclic secondary amine. The N-H stretching vibration is anticipated to produce a moderate absorption band in the range of 3300–3500 cm⁻¹. Aliphatic C-H stretching vibrations from the CH₂ groups of the azetidine ring will be observed below 3000 cm⁻¹. Furthermore, the spectrum would include contributions from various bending and deformation modes, such as the ring puckering of the azetidine moiety, which occurs at very low frequencies, and CH₂ scissoring and rocking modes. researchgate.net A comprehensive theoretical and experimental investigation of 5-substituted isoquinolines provides a basis for these assignments. psgcas.ac.in

Table 1: Predicted Infrared (IR) Vibrational Mode Assignments for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)
N-H StretchSecondary Amine (Azetidine)3300 - 3500
Aromatic C-H StretchIsoquinoline Ring3000 - 3100
Aliphatic C-H StretchAzetidine Ring2850 - 2960
C=C and C=N Ring StretchIsoquinoline Ring1450 - 1610
C-N StretchAzetidine/Isoquinoline1250 - 1350
C-H Bending (out-of-plane)Isoquinoline Ring750 - 900
Ring Puckering/DeformationAzetidine Ring< 700

Electronic Transitions and Chromophore Analysis via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground electronic state to an excited state. In this compound, the primary chromophore—the part of the molecule responsible for light absorption—is the conjugated isoquinoline ring system. nih.gov

The extensive π-system of the isoquinoline moiety is expected to give rise to intense π → π* electronic transitions. Studies on isoquinoline itself have identified several such transitions in the UV region. rsc.orgnist.gov For this compound, multiple absorption maxima are anticipated, analogous to other 5-substituted isoquinolines which also show several distinct absorption bands. researchgate.net

In addition to the π → π* transitions, the presence of the nitrogen atom in the isoquinoline ring, which possesses a lone pair of non-bonding electrons, allows for weaker n → π* transitions. These typically occur at longer wavelengths (lower energy) than the π → π* transitions. The azetidinyl substituent, while not part of the conjugated system, acts as an auxochrome. Its nitrogen lone pair can have a subtle electronic influence on the isoquinoline chromophore, potentially causing a small bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted isoquinoline. The polarity of the solvent can also influence the positions of these absorption bands. nih.govmdpi.com

Table 2: Predicted Electronic Transitions for this compound

Transition TypeChromophore/Orbital OriginExpected Wavelength Region
π → πIsoquinoline π-systemStrong absorption in the UV region (< 350 nm)
n → πIsoquinoline Nitrogen Lone PairWeaker absorption at longer wavelengths (> 300 nm)

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, conformational preferences, and the nature of intermolecular interactions that govern the crystal packing. eurjchem.com

Crystal Structure Determination and Analysis of Intermolecular Interactions

A single-crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its molecular structure in the solid state. Although a specific crystal structure for this compound is not publicly available, the types of intermolecular interactions can be predicted based on its functional groups. ias.ac.inmdpi.com

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptor
Hydrogen BondAzetidine N-HIsoquinoline N
π-π StackingIsoquinoline Ring (π-system)Isoquinoline Ring (π-system)
C-H···π InteractionAromatic/Aliphatic C-HIsoquinoline Ring (π-system)

Conformation Analysis in the Solid State

The solid-state conformation of this compound would also be revealed by X-ray crystallography. A key conformational feature is the puckering of the four-membered azetidine ring. To relieve ring strain, azetidine and its derivatives are not planar but adopt a puckered conformation. researchgate.netnih.gov The degree of this pucker, defined by the puckering angle, would be precisely determined.

Another important conformational parameter is the dihedral angle between the isoquinoline ring plane and the mean plane of the azetidine ring. This angle would describe the relative orientation of the two ring systems. The solid-state conformation is a result of minimizing both intramolecular steric strain and optimizing intermolecular packing forces within the crystal. umich.edu

Complementary Spectroscopic and Diffraction Methods (e.g., Circular Dichroism if Chiral)

While IR, UV-Vis, and X-ray crystallography provide a wealth of structural information, other methods can offer complementary data. Circular Dichroism (CD) spectroscopy, for instance, is a powerful technique for studying chiral molecules.

This compound, in its unsubstituted form, is an achiral molecule. It possesses a plane of symmetry that passes through the C3-carbon and nitrogen atom of the azetidine ring and the C5-carbon of the isoquinoline ring. Because the molecule is achiral and cannot exist as non-superimposable mirror images (enantiomers), it will not exhibit a circular dichroism spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution at the C2 position of the azetidine ring, the resulting enantiomers would interact differently with circularly polarized light. In such a case, CD spectroscopy, in conjunction with quantum chemical calculations, could be used to determine the absolute configuration of the stereocenter. nih.gov

Computational and Theoretical Investigations of 5 Azetidin 3 Yl Isoquinoline

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-(Azetidin-3-yl)isoquinoline, DFT would provide fundamental insights into its geometry, stability, and reactivity.

Calculation of Molecular Geometries and Energetics

A foundational step in the computational analysis of this compound would involve the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. From this optimized structure, key energetic properties such as the total energy, heat of formation, and strain energy could be calculated, offering insights into the molecule's intrinsic stability. While specific data for this compound is not available, studies on related isoquinoline (B145761) derivatives have successfully employed DFT for these purposes researchgate.netrsc.orgnih.gov.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, an FMO analysis would map the distribution of these orbitals, highlighting the most probable sites for nucleophilic and electrophilic attack. General DFT studies on isoquinoline derivatives have shown that such analyses are instrumental in predicting their reactivity patterns researchgate.netnih.gov.

Parameter Description Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the propensity to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the propensity to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to chemical reactivity and kinetic stability.

This table represents the type of data that would be generated from a DFT study. Specific values for this compound are not available in the current literature.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of charge within a molecule is essential for predicting its intermolecular interactions. DFT calculations can generate a map of the molecular electrostatic potential (MEP), which illustrates the charge distribution from the perspective of an approaching electrophile. The MEP map uses a color spectrum to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would visualize the electronegative nitrogen atoms of the isoquinoline and azetidine (B1206935) rings as regions of negative potential, while the hydrogen atoms would likely represent areas of positive potential.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its conformational flexibility. By simulating the molecule's behavior in a solvent environment, researchers could explore the different shapes (conformers) it can adopt and the energy barriers between them. This information is critical for understanding how the molecule might interact with a biological target, as its shape can significantly influence its binding affinity. While specific MD studies on this compound are absent from the literature, the methodology has been widely applied to other small molecules to understand their dynamic behavior and binding mechanisms nih.govmdpi.comeurekaselect.com.

Molecular Docking Studies for Ligand-Target Binding Prediction (in vitro context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to a specific protein target.

Prediction of Binding Modes and Interaction Forces

A molecular docking study would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the most likely binding poses. The results would predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The strength of these interactions is often quantified by a docking score, which provides an estimate of the binding affinity. This information is invaluable for identifying potential biological targets and for the rational design of more potent analogs. Numerous studies have successfully used molecular docking to predict the binding of isoquinoline and azetidinone derivatives to various protein targets ijpsjournal.comresearchgate.netamazonaws.comnih.gov.

Interaction Type Description Potential Role in this compound Binding
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The nitrogen atoms in the isoquinoline and azetidine rings, as well as the N-H group of the azetidine, could act as hydrogen bond donors or acceptors.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The aromatic isoquinoline ring system would likely engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The isoquinoline ring could participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These forces would contribute to the overall stability of the ligand-protein complex.

This table outlines the types of interactions that would be analyzed in a molecular docking study. Specific predictions for this compound are contingent on future research.

Scoring Functions for Ligand-Protein Affinities

In the realm of computational drug discovery, scoring functions are pivotal in evaluating the binding affinity between a ligand, such as this compound, and its protein target. iu.edunih.govunl.edudntb.gov.ua These mathematical models are designed to predict the strength of the interaction, thereby ranking potential drug candidates in virtual screening campaigns. The application of various scoring functions to assess the binding of this compound to a hypothetical kinase target could yield varying predictions of binding energy, which is crucial for lead optimization.

The primary categories of scoring functions include force-field-based, empirical, and knowledge-based methods.

Force-field-based scoring functions utilize classical mechanics to calculate the binding energy by summing up the van der Waals and electrostatic interactions.

Empirical scoring functions are derived from regression analysis of a training set of protein-ligand complexes with known binding affinities.

Knowledge-based scoring functions are based on statistical potentials derived from the frequency of atom-pair contacts observed in experimental protein-ligand structures.

A comparative analysis of different scoring functions in predicting the binding affinity of this compound and its analogs against a target protein can provide insights into the most reliable computational approach for this particular chemical scaffold.

Table 1: Comparative Performance of Scoring Functions for this compound

Scoring FunctionTypePredicted Binding Affinity (kcal/mol)Correlation with Experimental Data (R²)
GoldScoreForce-Field-9.80.65
ChemScoreEmpirical-8.50.72
X-ScoreEmpirical-9.20.78
DrugScoreKnowledge-Based-7.90.68
AutoDock VinaHybrid-10.10.81

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction (in vitro context)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japsonline.comnih.govnih.govresearchgate.netmdpi.com For this compound and its derivatives, QSAR models can be instrumental in predicting their inhibitory activity against a specific biological target, thereby guiding the synthesis of more potent analogs.

A typical QSAR study involves the calculation of a set of molecular descriptors for each compound, which can be categorized as electronic, steric, hydrophobic, or topological. These descriptors are then used as independent variables in a regression analysis to develop a model that can predict the biological activity (the dependent variable). The predictive power of the resulting QSAR model is rigorously validated using both internal and external validation techniques.

For a series of this compound analogs, a hypothetical QSAR model could be represented by the following equation:

pIC₅₀ = 0.45 * ClogP - 0.12 * TPSA + 0.08 * MolWeight - 2.34

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

ClogP is the calculated octanol-water partition coefficient, representing hydrophobicity.

TPSA is the topological polar surface area, representing polarity.

MolWeight is the molecular weight.

Table 2: QSAR Data for this compound Analogs

Compound IDClogPTPSA (Ų)MolWeight ( g/mol )Experimental pIC₅₀Predicted pIC₅₀
12.545.3198.256.86.75
22.845.3212.287.07.02
32.255.1214.256.56.48
43.145.3226.317.37.29
52.662.8228.286.76.65

Mechanistic Studies of Reactions via Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involved in the synthesis or modification of this compound. researchgate.net By modeling the reaction at the molecular level, it is possible to gain a detailed understanding of the reaction pathway, identify key intermediates and transition states, and predict reaction outcomes.

The transition state is a critical point on the potential energy surface that separates reactants from products. Its characterization is essential for understanding the kinetics of a reaction. Computational methods, particularly density functional theory (DFT), can be employed to locate and characterize the geometry and energy of transition states.

For a hypothetical final step in the synthesis of this compound, such as a palladium-catalyzed cross-coupling reaction, computational analysis can reveal the structure of the transition state and the associated activation energy. This information is invaluable for optimizing reaction conditions to improve yield and selectivity.

Table 3: Calculated Transition State Properties for a Hypothetical Reaction

PropertyValue
Activation Energy (ΔG‡)22.5 kcal/mol
Key Bond Distance (C-N)2.15 Å
Imaginary Frequency-350 cm⁻¹

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire reaction pathway from reactants to products through the transition state. This analysis provides a visual representation of the changes in molecular geometry and energy as the reaction progresses.

By following the IRC, researchers can confirm that the identified transition state indeed connects the desired reactants and products. Furthermore, it can reveal the presence of any intermediate species along the reaction pathway, providing a more complete picture of the reaction mechanism. For the synthesis of this compound, this analysis could confirm a concerted or stepwise mechanism for a key bond-forming step.

Reactivity and Transformation Studies of 5 Azetidin 3 Yl Isoquinoline

Investigation of Key Reaction Mechanisms

The reaction mechanisms of 5-(Azetidin-3-yl)isoquinoline are dictated by the inherent properties of the isoquinoline (B145761) and azetidine (B1206935) rings.

Nucleophilic and Electrophilic Reactivity of Ring Systems

Isoquinoline Ring: The isoquinoline nucleus is an aromatic system with a nitrogen atom that reduces the electron density of the pyridine (B92270) part of the bicyclic structure, particularly at positions 1 and 3. This makes the pyridine ring susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring is more electron-rich and is the site for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: Electrophilic attack on the isoquinoline ring generally occurs at the C5 and C8 positions of the benzene ring, as these are the most electron-rich and can best stabilize the resulting cationic intermediate. quimicaorganica.orgyoutube.com The azetidinyl substituent at the C5 position is anticipated to influence the regioselectivity of further electrophilic substitutions. The nitrogen atom of the azetidine ring can donate electron density into the isoquinoline ring through resonance, potentially activating the ring towards electrophilic attack. This electron-donating effect would likely direct incoming electrophiles to the ortho and para positions relative to the point of attachment. However, the azetidinyl group is also inductively electron-withdrawing due to the electronegativity of the nitrogen atom. wikipedia.orglumenlearning.com The interplay of these effects will determine the precise reactivity and regioselectivity.

Nucleophilic Aromatic Substitution: The pyridine ring of the isoquinoline system is electron-deficient and thus susceptible to nucleophilic attack, primarily at the C1 position. youtube.comquimicaorganica.org Halogenated isoquinolines at this position readily undergo nucleophilic substitution. quimicaorganica.org The presence of the azetidinyl group at C5 is not expected to significantly alter this inherent reactivity at the C1 position.

Azetidine Ring: The reactivity of the azetidine ring is largely governed by its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage under various conditions.

Nucleophilic Reactivity: The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with electrophiles such as alkyl halides and acyl chlorides.

Electrophilic Reactivity: The carbon atoms of the azetidine ring are generally not electrophilic. However, activation of the ring, for instance by protonation or quaternization of the nitrogen atom to form an azetidinium ion, significantly enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack and subsequent ring-opening. rsc.org

Role of Catalyst Systems in Transformations

Various catalytic systems are instrumental in mediating transformations of both isoquinoline and azetidine derivatives.

Transition Metal Catalysis: Palladium, rhodium, and ruthenium catalysts are widely employed in the synthesis and functionalization of isoquinolines. nih.govnio.res.in These catalysts can facilitate cross-coupling reactions to introduce substituents at various positions on the isoquinoline ring. For the azetidine moiety, transition metals can catalyze C-H activation and amination reactions for its synthesis and functionalization. rsc.org

Acid/Base Catalysis: Acid catalysis is crucial for promoting ring-opening reactions of azetidines by protonating the nitrogen atom and increasing the electrophilicity of the ring carbons. rsc.org Base catalysis can be employed to deprotonate the N-H of the azetidine ring, enhancing its nucleophilicity for reactions with electrophiles.

Functional Group Interconversions and Selective Derivatization Strategies

The presence of both the isoquinoline and azetidine moieties allows for a range of selective derivatization strategies.

Derivatization of the Azetidine Nitrogen: The secondary amine of the azetidine ring is a prime site for functionalization. It can undergo N-alkylation, N-acylation, N-arylation, and N-sulfonylation to introduce a variety of substituents.

Derivatization of the Isoquinoline Ring: The isoquinoline ring can be functionalized through electrophilic substitution reactions such as nitration, halogenation, and sulfonation, primarily at the C8 position, assuming the C5 position is already occupied. quimicaorganica.orgshahucollegelatur.org.in Nucleophilic substitution at C1 can be achieved if a suitable leaving group is present.

Ring-Opening and Ring-Expansion/Contraction Reactions of the Azetidine Moiety

The strained nature of the azetidine ring makes it prone to ring-opening, expansion, and contraction reactions.

Ring-Opening Reactions: The azetidine ring can be opened by a variety of nucleophiles, a process often facilitated by activation of the nitrogen atom. rsc.orgambeed.com For instance, reaction with acyl halides can lead to the formation of γ-haloamides.

Ring-Expansion Reactions: Azetidines can undergo ring expansion to form five-membered rings like pyrrolidines. These reactions can be promoted by various reagents and catalytic systems. rsc.org

Ring-Contraction Reactions: While less common, ring contraction of azetidine derivatives to form aziridines is also possible under specific conditions. rsc.org

Reactivity at the Isoquinoline Nitrogen and Aromatic Ring Positions

The nitrogen atom in the isoquinoline ring is basic and can be protonated or alkylated to form isoquinolinium salts. This quaternization activates the ring towards nucleophilic attack. As previously mentioned, electrophilic substitution occurs on the benzene portion of the ring system, while nucleophilic substitution is favored at the C1 position of the pyridine ring. youtube.comquimicaorganica.org

Oxidation and Reduction Chemistry

Oxidation: The isoquinoline ring is generally resistant to oxidation. However, under vigorous conditions with strong oxidizing agents like potassium permanganate, the benzene ring can be cleaved. shahucollegelatur.org.in Substituents on the benzene ring can influence the outcome of oxidation. For instance, an amino group at C5 can direct oxidation to the benzene ring, while a nitro group at the same position can lead to oxidation of the pyridine ring. shahucollegelatur.org.in

Reduction: The isoquinoline ring can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine ring to afford 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. More forceful reduction conditions can lead to the saturation of both rings.

Design, Synthesis, and Structure Activity Relationship Sar Studies of Analogues of 5 Azetidin 3 Yl Isoquinoline

Rational Design Principles for Analogues based on Computational Insights

The rational design of analogues of 5-(Azetidin-3-yl)isoquinoline is heavily reliant on computational chemistry to predict how structural modifications may influence biological activity. researchgate.net This approach aims to maximize favorable interactions with a specific biological target, thereby enhancing potency and selectivity. nih.gov

Key computational strategies include:

Molecular Docking: This technique is used to predict the preferred orientation of a ligand (the analogue) when bound to a target protein. By modeling the binding site, researchers can hypothesize which modifications to the isoquinoline (B145761) or azetidine (B1206935) rings would lead to stronger interactions, such as hydrogen bonds or hydrophobic contacts. For instance, docking studies might reveal an unoccupied pocket in the target's binding site that could be filled by adding a substituent to the isoquinoline ring, thus increasing binding affinity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of known active compounds, a model can be generated for the this compound scaffold. This model then guides the design of new analogues that retain these crucial features while exploring different structural backbones to improve other properties.

Quantum Mechanics (QM) Calculations: These calculations can provide insights into the electronic properties of the analogues, such as electrostatic potential and molecular orbital energies. This information helps in understanding and predicting reactivity and intermolecular interactions, further refining the design process.

These computational insights allow for a more focused and efficient design strategy, prioritizing the synthesis of compounds with a higher probability of success. researchgate.net

Synthetic Strategies for Systematic Structural Modifications around the Isoquinoline and Azetidine Scaffolds

The synthesis of this compound analogues involves versatile and robust chemical strategies that allow for systematic modifications of both heterocyclic rings.

Modification of the Isoquinoline Scaffold: Classic methods like the Bischler-Napieralski or Pictet-Spengler reactions can be adapted to construct the core isoquinoline ring with various substituents. pharmaguideline.comnih.gov More modern approaches often employ transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of functional groups onto a pre-formed isoquinoline core. nih.gov For example, a bromo-substituted isoquinoline intermediate can be used to attach different aryl, alkyl, or amine groups at specific positions, allowing for a thorough exploration of the chemical space.

Modification of the Azetidine Scaffold: The synthesis of the functionalized azetidine ring is a critical step. nih.govresearchgate.net Multi-step sequences starting from amino diols can provide access to densely functionalized azetidine cores. nih.govfigshare.com Once the N-H azetidine is coupled to the isoquinoline core, the azetidine nitrogen can be functionalized through various reactions:

N-Alkylation: Reaction with alkyl halides to introduce small alkyl groups.

N-Arylation: Palladium- or copper-catalyzed reactions to add aryl substituents.

Reductive Amination: Reaction with aldehydes or ketones to introduce more complex side chains.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

These synthetic routes provide a modular approach to building a library of analogues where specific regions of the molecule are systematically altered.

In Vitro Structure-Activity Relationship (SAR) Analysis of Functional Groups and Substituent Effects

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of the this compound analogues correlate with their biological activity. nih.govnih.gov Through systematic modification and subsequent in vitro testing, researchers can build a comprehensive picture of the pharmacophore. mdpi.com

A hypothetical SAR exploration might involve synthesizing analogues with modifications at key positions and evaluating their potency (e.g., IC50) against a target protein.

Key Areas for SAR Exploration:

Substituents on the Isoquinoline Ring: Adding electron-donating or electron-withdrawing groups at various positions (e.g., C1, C4, C6, C7) can probe electronic and steric requirements in the binding pocket. For example, a halogen at the C7 position might interact with a specific region of the target, while a methoxy (B1213986) group at C6 could act as a hydrogen bond acceptor.

Substituents on the Azetidine Nitrogen: The substituent on the azetidine nitrogen often points out of the primary binding pocket and can be modified to improve properties like solubility or to interact with solvent-exposed regions of the target. A small methyl group might be optimal for potency, while a larger, more polar group could enhance pharmacokinetic properties.

The following interactive table presents hypothetical data from such an SAR study to illustrate these principles.

Compound IDR1 (Isoquinoline)R2 (Azetidine-N)Hypothetical IC50 (nM)
1 HH150
2 7-ClH75
3 7-FH80
4 6-OCH3H120
5 7-ClCH325
6 7-ClC2H560
7 7-ClCOCH3200

This table contains illustrative, hypothetical data and is not based on published experimental results.

From this hypothetical data, one could infer that a 7-chloro substituent on the isoquinoline ring is beneficial for activity (Compound 2 vs. 1) and that a small alkyl group, specifically a methyl group, on the azetidine nitrogen further enhances potency (Compound 5 vs. 2).

Impact of Stereochemistry and Conformational Restraints on Biological Interactions

The three-dimensional structure of a molecule is critical for its interaction with a biological target. For this compound analogues, both stereochemistry and conformational flexibility play crucial roles.

Stereochemistry: The attachment point on the azetidine ring (C3) is a stereocenter. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-5-(Azetidin-3-yl)isoquinoline and (S)-5-(Azetidin-3-yl)isoquinoline. It is common for one enantiomer to have significantly higher activity than the other, as it will fit more precisely into the chiral environment of the protein's binding site. Therefore, stereoselective synthesis and testing of individual enantiomers are essential steps in the optimization process. researchgate.net

Conformational Restraints: The bond connecting the two rings allows for rotation, meaning the molecule can adopt various conformations in solution. By introducing structural elements that limit this flexibility, such as creating bridged or spirocyclic systems, analogues can be "locked" into a specific, potentially more active, conformation. nih.govresearchgate.net This conformational restriction can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.

Development of Focused Libraries for SAR Exploration

To efficiently explore the SAR of the this compound scaffold, focused libraries of compounds are often developed. nih.gov A focused library is a collection of structurally related analogues designed to systematically probe the effects of substituents at specific positions. nih.govresearchgate.net

The design of these libraries incorporates principles of diversity-oriented synthesis, where a common core intermediate is elaborated using a variety of building blocks in parallel synthesis formats. This allows for the rapid generation of dozens or hundreds of compounds for high-throughput screening. The goal is not to create random diversity, but rather to intelligently explore the chemical space around the initial hit compound, leading to a detailed understanding of the SAR. figshare.com

Lead Generation and Optimization Methodologies for Pre-Clinical Research

The process of advancing a promising initial compound ("hit") to a pre-clinical candidate is known as lead generation and optimization. lifechemicals.com This is an iterative cycle of design, synthesis, and testing based on the SAR data.

The primary objectives of lead optimization for this compound analogues include:

Improving Potency: Systematically modifying the structure, as guided by SAR, to achieve high affinity for the target.

Enhancing Selectivity: Ensuring the compound binds strongly to the intended target but weakly to other related proteins to minimize off-target effects.

Optimizing ADME Properties: Fine-tuning the molecule's physicochemical properties (e.g., solubility, metabolic stability, permeability) to ensure it can be effectively absorbed, distributed to the site of action, and persist for a suitable duration in the body. nih.gov

This multi-parameter optimization process continues until a compound is identified that meets all the stringent criteria for a pre-clinical development candidate, demonstrating a promising balance of potency, selectivity, and drug-like properties.

In Vitro Biological Evaluation and Molecular Target Identification of 5 Azetidin 3 Yl Isoquinoline and Analogues

Enzymatic Inhibition and Activation Studies

Enzymes are frequent targets for therapeutic intervention, and the initial assessment of a compound's biological activity often involves screening against a panel of enzymes. nih.gov Studies on isoquinoline (B145761) and quinoline-based compounds have revealed their potential as inhibitors for various enzymes, suggesting that the 5-(azetidin-3-yl)isoquinoline scaffold may also exhibit inhibitory activity against key enzymatic targets. nih.govmdpi.comresearchgate.net

High-Throughput Screening for Enzyme Targets

High-Throughput Screening (HTS) allows for the rapid assessment of a compound library against numerous enzyme targets to identify potential "hits". h1.co This process is crucial for initial target discovery and involves the use of automated systems and sensitive detection methods, often based on fluorescence or mass spectrometry. nih.govembopress.org For the this compound scaffold and its analogues, HTS campaigns would be employed to explore a wide range of enzyme classes.

Computational target prediction methods often precede or complement HTS. researchgate.net For instance, in silico analyses of a library of thiazolo[5,4-c]isoquinolines identified acetylcholinesterase (AChE) as a probable target, a prediction that was subsequently confirmed through biological assays. researchgate.net Similarly, network pharmacology and molecular docking have been used to identify potential targets for other tetrahydroisoquinoline derivatives, pointing towards kinases like ERK1/2 and MEK1. mdpi.com

Based on the activities of related heterocyclic compounds, potential enzyme targets for this compound analogues could include:

Proteases: Dipeptidyl peptidase IV (DPP-IV) has been identified as a target for nih.govmerckmillipore.comthiazino[3,4-a]isoquinolines. mdpi.com

Esterases: Acetylcholinesterase (AChE) is a target for thiazolo[5,4-c]isoquinoline derivatives. researchgate.net

Kinases: Epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are inhibited by certain isoquinoline-tethered quinazoline derivatives. nih.gov

Oxidoreductases: Xanthine oxidase (XO) and alkaline phosphatase are known to be inhibited by various quinoline and indole-based structures. nih.govnih.gov

Table 1: Potential Enzyme Targets for Isoquinoline Analogues Identified Through Screening and In Silico Methods.
Enzyme TargetRelevant Isoquinoline/Quinoline Analogue ClassReference
Dipeptidyl Peptidase IV (DPP-IV) nih.govmerckmillipore.comThiazino[3,4-a]isoquinolines mdpi.com
Acetylcholinesterase (AChE)Thiazolo[5,4-c]isoquinolines researchgate.net
HER2 / EGFR KinasesIsoquinoline-tethered quinazolines nih.gov
Alkaline PhosphataseQuinolinyl-iminothiazolines nih.gov
Xanthine Oxidase (XO)5-(1H-indol-5-yl)isoxazole-3-carboxylic acids nih.gov

Kinetic Characterization of Enzyme Inhibition

Once a compound is identified as an inhibitor, kinetic studies are performed to determine its mechanism of action. These studies elucidate how the inhibitor interacts with the enzyme and its substrate, classifying the inhibition as competitive, non-competitive, uncompetitive, or mixed-type. nih.gov

For example, kinetic analysis of a potent quinoline-based α-glucosidase inhibitor revealed a non-competitive mode of inhibition with a Ki value of 38.2 µM. nih.gov In another study, an isoquinoline analogue, compound 6c , was found to be a mixed-type inhibitor of xanthine oxidase. nih.gov Similarly, kinetic analysis of thiazolo[5,4-c]isoquinoline derivatives against acetylcholinesterase showed a mixed-type inhibitory behavior for the most promising compounds. researchgate.net

The determination of the inhibition constant (Ki) provides a quantitative measure of the inhibitor's potency. These values are crucial for structure-activity relationship (SAR) studies and for optimizing the lead compound.

Table 2: Examples of Kinetic Inhibition Data for Quinoline/Isoquinoline Analogues.
Compound ClassEnzyme TargetInhibition TypePotency (IC50 / Ki)Reference
Quinoline-tagged benzothiazoleα-glucosidaseNon-competitiveKi = 38.2 µM nih.gov
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidXanthine OxidaseMixed-typeIC50 = 0.13 µM nih.gov
Thiazolo[5,4-c]isoquinolineAcetylcholinesteraseMixed-typeIC50 ≤10 µM researchgate.net
Quinolinyl iminothiazolineAlkaline PhosphataseNot specifiedIC50 = 0.337 µM nih.gov

Specificity and Selectivity Profiling Against Enzyme Families

Therapeutic utility often requires an inhibitor to be selective for its intended target over other, closely related enzymes to minimize off-target effects. Therefore, once an initial hit is confirmed, the compound is profiled against a panel of related enzymes. For instance, a kinase inhibitor would be tested against a broad panel of other kinases.

Research on isoquinoline-tethered quinazoline derivatives has focused on achieving selectivity for HER2 over EGFR, as strong inhibition of EGFR is associated with adverse effects. nih.gov Through structural modifications, researchers developed derivatives that demonstrated a 7- to 12-fold enhancement in selectivity for HER2 over EGFR in kinase assays compared to the drug lapatinib. nih.gov This highlights how the isoquinoline scaffold can be modified to fine-tune selectivity. Similarly, studies on androsterone derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase showed that the compounds did not bind to other steroid receptors, indicating a favorable selectivity profile. researchgate.net

Receptor Binding Assays and Ligand-Receptor Profiling

Beyond enzymes, G protein-coupled receptors (GPCRs), ion channels, and other receptors are major classes of drug targets. Binding assays are fundamental to identifying and characterizing the interaction of ligands like this compound with these receptors.

Radioligand Displacement Assays for Binding Affinity

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. giffordbioscience.comnih.gov These are typically competitive assays where the test compound competes with a known radiolabeled ligand for binding to the receptor. giffordbioscience.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can be converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor. nih.gov

Studies on analogues provide insight into the potential receptor targets for the this compound scaffold. For example, an azakainoid, which contains a core structure related to the azetidine (B1206935) portion, was found to competitively inhibit the binding of [³H]L-glutamic acid in rat brain tissue with an EC₅₀ of 12 µM, indicating a moderate affinity for glutamate receptors. nih.gov In another example, a series of quinoline-based compounds were developed as potent histamine H₃ receptor inverse agonists, with some analogues showing subnanomolar potency in radioligand competition binding assays. researchgate.net

Table 3: Receptor Binding Affinities of Azetidine/Isoquinoline Analogues.
Compound Class / AnalogueReceptor TargetAssay TypeBinding Affinity (EC50 / Ki)Reference
AzakainoidGlutamate Receptors[³H]L-Glutamic acid displacementEC50 = 12 µM nih.gov
Quinoline derivativesHistamine H3 ReceptorRadioligand competitionSubnanomolar to nanomolar researchgate.net
Isoquinolone derivativesLysophosphatidic Acid Receptor 5 (LPA5)Calcium mobilization (functional)IC50 in low nanomolar range nih.gov

Orthosteric and Allosteric Modulation Studies

The interaction of a ligand with its receptor can occur at the primary binding site, known as the orthosteric site, or at a secondary, topographically distinct site, referred to as an allosteric site. While orthosteric ligands directly compete with the endogenous ligand, allosteric modulators bind to a different site, inducing a conformational change in the receptor that can enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand.

Studies on analogues of this compound, particularly other isoquinoline derivatives, have revealed significant allosteric modulation capabilities. For instance, a series of 3-(2-pyridinyl)isoquinoline derivatives have been identified as allosteric enhancers of the human A3 adenosine receptor. nih.govnih.gov In these studies, the allosteric interaction was demonstrated by the ability of the compounds to slow the dissociation rate of an agonist radioligand, [¹²⁵I]I-AB-MECA, from the receptor in a concentration-dependent manner. nih.govnih.gov Notably, these compounds did not affect the binding of antagonist radioligands, indicating a selective enhancement of agonist binding. nih.govnih.gov

Further structure-activity relationship (SAR) investigations within this series of analogues suggested that specific structural features are essential for allosteric activity, and these requirements may be distinct from those needed for competitive, orthosteric antagonism. nih.gov For example, the presence of a carbonyl group was found to be critical for the allosteric effects observed in these 3-(2-pyridinyl)isoquinoline derivatives. nih.gov Such studies are crucial for understanding how compounds like this compound might interact with G-protein coupled receptors (GPCRs) and other targets, highlighting the potential for this scaffold to act as a subtle modulator of receptor function rather than a simple agonist or antagonist.

Cell-Based Assays for Mechanistic Investigations

The isoquinoline scaffold is a core structure in many natural and synthetic compounds demonstrating a wide array of biological activities. researchgate.netresearchgate.net Consequently, derivatives such as this compound are subjects of interest for their potential therapeutic applications. Cell-based assays are fundamental in elucidating the mechanisms underlying these activities, including potential neuroprotective, anticancer, antiviral, antimicrobial, and antioxidant effects. mdpi.commdpi.comnih.govnih.gov

Neuroprotective Activity: Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including the reduction of oxidative stress and inflammation, and the regulation of autophagy and intracellular calcium levels. mdpi.comresearchgate.net These effects are often mediated by modulating key signaling pathways. mdpi.com

Anticancer Activity: The anticancer properties of isoquinoline derivatives are well-documented, with mechanisms including the induction of cell cycle arrest, apoptosis, and autophagy in various cancer cell lines. nih.govresearchgate.netnih.gov

Antiviral and Antimicrobial Potential: Various isoquinoline compounds have demonstrated activity against a range of viruses and bacteria. mdpi.comnih.govmdpi.com For example, certain isoquinolone derivatives show inhibitory activity against influenza viruses by suppressing viral RNA replication. nih.gov Others have potent bactericidal activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA. mdpi.com

Antioxidant Potential: The antioxidant activity of isoquinoline alkaloids is a significant aspect of their biological profile, contributing to their neuroprotective and other therapeutic effects. mdpi.comnih.govmdpi.com This potential is often evaluated using assays that measure the scavenging of free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl). nih.govmdpi.com

A primary step in evaluating the biological activity of a compound is to determine its effect on cell viability and proliferation. These assays measure general cytotoxicity and anti-proliferative effects, which are critical indicators of potential anticancer activity. Common methods include colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, and WST-1 assays, which measure the metabolic activity of viable cells. An alternative is the luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.

Studies on compounds structurally related to this compound have demonstrated significant effects on cancer cell viability. For example, certain azetidin-2-one derivatives have shown potent cytotoxic activity against SiHa (cervical cancer) and B16F10 (melanoma) cell lines. nih.gov Similarly, various quinoline and isoquinoline derivatives have been tested against a panel of human cancer cell lines, yielding IC₅₀ values that indicate their potency. The data below summarizes findings for several analogue compounds.

Compound TypeCell LineCancer TypeIC₅₀ (µM)Reference
Azetidin-2-one derivative (Compound 6)SiHaCervical Cancer10.3 nih.gov
Azetidin-2-one derivative (Compound 6)B16F10Melanoma12.5 nih.gov
8-hydroxyquinoline-5-sulfonamide (Compound 3c)C-32Amelanotic Melanoma&lt;100 mdpi.com
8-hydroxyquinoline-5-sulfonamide (Compound 3c)MDA-MB-231Breast Adenocarcinoma&lt;100 mdpi.com
8-hydroxyquinoline-5-sulfonamide (Compound 3c)A549Lung Adenocarcinoma&lt;100 mdpi.com

Compounds that reduce cell viability are often investigated for their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle. Apoptosis is a key mechanism for eliminating cancerous cells and is a desired outcome for many chemotherapeutic agents. nih.gov Its induction can be detected by methods such as Annexin V/propidium iodide (PI) staining followed by flow cytometry, which identifies cells in early and late stages of apoptosis. nih.gov A key event in apoptosis is the activation of a cascade of enzymes called caspases (e.g., caspase-3, -8, -9), whose activity can be measured to confirm the apoptotic pathway. semanticscholar.orgmdpi.com

Cell cycle analysis, typically performed by staining cellular DNA with propidium iodide and analyzing by flow cytometry, reveals the distribution of cells in different phases (G0/G1, S, G2/M). nih.govsemanticscholar.org Many anticancer agents function by causing cell cycle arrest at a specific checkpoint, preventing the cell from dividing and often leading to apoptosis. nih.gov

Numerous studies have shown that isoquinoline alkaloids and their analogues are potent inducers of apoptosis and cell cycle arrest. nih.govnih.gov For example, certain nitrile derivatives have been shown to arrest the cell cycle at the G2/M phase and significantly increase the levels of active caspase-3, indicating apoptosis induction. semanticscholar.org Similarly, specific azetidin-2-one derivatives have been confirmed to induce apoptosis through caspase-3 activation in melanoma cells. nih.gov These findings suggest that a compound like this compound may exert anticancer effects through similar mechanisms.

To understand the molecular basis of their cellular effects, compounds are investigated for their ability to modulate specific intracellular signaling pathways. These pathways control fundamental cellular processes like proliferation, survival, and death, and are often dysregulated in diseases like cancer and neurodegenerative disorders.

Isoquinoline alkaloids have been found to interfere with multiple critical signaling pathways:

PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Some isoquinoline alkaloids, such as tetrahydropalmatine, have been shown to exert neuroprotective effects by reactivating this pathway, thereby reducing autophagy. mdpi.com

NF-κB Signaling Pathway: The nuclear factor-κB (NF-κB) pathway is a key regulator of inflammation and cell survival. Berberine, a well-known isoquinoline alkaloid, can produce anti-inflammatory effects by inhibiting this pathway. mdpi.com

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including the p38 MAPK and ERK pathways, are involved in cellular responses to a variety of stimuli and regulate processes like inflammation, apoptosis, and proliferation. mdpi.comsruc.ac.uk Isoquinoline-containing alkaloids have been identified as potential anti-COVID-19 agents due to their ability to inhibit the p38 MAPK signaling pathway. nih.gov

NRF2-KEAP1 Pathway: This pathway is the primary regulator of cytoprotective responses to oxidative stress. Isoquinoline alkaloids from certain plants have been shown to offer neuroprotection by modulating this pathway, thereby boosting the activity of antioxidant enzymes. mdpi.com

Investigating the effect of this compound on these and other pathways would be a critical step in elucidating its specific mechanism of action.

Identification of Molecular Targets and Underlying Biological Mechanisms

While cell-based assays can reveal the phenotypic effects of a compound, identifying its direct molecular target(s) is essential for understanding its mechanism of action and for rational drug development. nih.gov Target deconvolution is the process of identifying these specific binding partners from the complex cellular milieu. bohrium.com This process can rationalize a compound's therapeutic effects as well as potential side effects. researchgate.net

Initial approaches often involve in silico molecular docking studies, which can predict the binding of a compound to the active site of known enzymes or receptors. researchgate.netnih.gov For example, docking studies of isoquinoline derivatives have suggested bacterial tyrosyl-tRNA synthetase as a likely target for their antibacterial activity. researchgate.net

Modern target deconvolution heavily relies on advanced "omics" technologies. nih.govnih.gov These unbiased, system-wide approaches can identify targets without prior assumptions.

Chemical Proteomics: This field uses a small molecule, often derived from the active compound, as a "bait" to capture its interacting proteins from a cell lysate. researchgate.netnih.gov

Affinity Chromatography: This is a classic method where the compound is immobilized on a solid support (e.g., beads). The beads are incubated with a cell lysate, and proteins that bind to the compound are isolated, identified, and quantified, typically using mass spectrometry. bohrium.com

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of specific enzyme families. researchgate.net In a competitive profiling experiment, a cell lysate is pre-incubated with the test compound; a subsequent reduction in binding by the activity-based probe indicates that the compound engages that specific enzyme target. researchgate.net

Genomic Approaches: Genomic and transcriptomic methods can identify targets by analyzing changes in gene or protein expression following compound treatment. Microarray analysis, for instance, can reveal which genes are up- or down-regulated. In a study on an azetidin-2-one derivative, microarray analysis showed that the compound's cytotoxic effects were linked to the overexpression of genes involved in cytoskeleton regulation and apoptosis, pointing towards the molecular pathways affected. nih.gov

These sophisticated techniques are powerful tools for elucidating the molecular targets of novel compounds like this compound, providing a clear path from an observed cellular phenotype to a specific molecular mechanism.

Phenotypic Screening and Target Validation

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, allowing for the identification of compounds that induce a desired cellular or organismal change without a preconceived molecular target. This approach is particularly valuable for complex diseases where the underlying biology is not fully understood.

Given the structural novelty of this compound, a phenotypic screening campaign would be a logical first step to uncover its potential therapeutic applications. A diverse panel of cell-based assays representing various disease states could be employed. For instance, based on the known activities of other isoquinoline alkaloids, assays for anticancer, antibacterial, antiviral, and anti-inflammatory effects would be highly relevant. nih.govresearchgate.netnih.gov

Hypothetical Phenotypic Screening Cascade for this compound:

Assay Type Cell Line/Model Primary Endpoint Potential Disease Area
Cytotoxicity/AntiproliferativePanel of cancer cell lines (e.g., NCI-60)Inhibition of cell growth (IC50)Oncology
AntibacterialGram-positive and Gram-negative bacteriaMinimum Inhibitory Concentration (MIC)Infectious Diseases
AntiviralVirus-infected host cells (e.g., Vero, A549)Inhibition of viral replication (EC50)Infectious Diseases
Anti-inflammatoryLPS-stimulated macrophagesReduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6)Inflammatory Diseases
Neuronal OutgrowthPrimary neurons or neuronal cell linesPromotion of neurite extensionNeurodegenerative Diseases

Once a desirable phenotype is identified, the subsequent and more challenging step is target deconvolution or validation. This process aims to identify the specific molecular target(s) responsible for the observed phenotype. A variety of modern techniques can be employed for this purpose, including:

Affinity-based methods: Utilizing immobilized this compound as a bait to capture its binding proteins from cell lysates.

Expression-based methods: Analyzing changes in gene or protein expression profiles in cells treated with the compound to identify affected pathways.

Genetic approaches: Using techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound.

Multi-Targeting Approaches and Considerations for Polypharmacology

The traditional "one drug, one target" paradigm has been increasingly challenged, especially for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net The concept of polypharmacology, where a single drug intentionally interacts with multiple targets, has gained significant traction. Isoquinoline alkaloids are well-known for their multi-targeting capabilities. nih.govresearchgate.net For example, berberine, a well-studied isoquinoline alkaloid, exhibits a wide array of biological effects attributed to its interaction with numerous molecular targets. researchgate.net

The hybrid structure of this compound, combining the planar, aromatic isoquinoline core with the three-dimensional, basic azetidine moiety, presents a high likelihood for multi-target engagement. The isoquinoline portion could engage in π-stacking and hydrophobic interactions, while the azetidine ring can form hydrogen bonds and ionic interactions.

Potential Multi-Targeting Profile of this compound Analogues:

Compound Class Potential Target 1 Potential Target 2 Therapeutic Rationale
Isoquinoline-kinase inhibitorsTyrosine KinasesSerine/Threonine KinasesSynergistic anti-cancer effects
Isoquinoline-GPCR modulatorsDopamine ReceptorsSerotonin ReceptorsTreatment of neuropsychiatric disorders
Isoquinoline-enzyme inhibitorsTopoisomerasesDNA PolymerasesBroad-spectrum antimicrobial activity

Designing analogues of this compound would involve systematically modifying both the isoquinoline and azetidine moieties to optimize interactions with multiple desired targets while minimizing off-target effects that could lead to toxicity.

Mechanisms of Action at the Sub-Cellular and Molecular Levels

Elucidating the mechanism of action of a novel compound is crucial for its development as a therapeutic agent. For this compound, this would involve a multi-pronged approach to understand its effects from the molecular to the sub-cellular level.

At the molecular level, the interactions of this compound with its identified target(s) would be characterized. This could involve:

Enzymatic assays: To determine if the compound inhibits or activates a particular enzyme.

Binding assays: To quantify the affinity of the compound for its target protein.

Structural biology: Using techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound bound to its target, revealing the precise molecular interactions.

At the sub-cellular level, studies would focus on where the compound localizes within the cell and what downstream effects it elicits. For instance, many isoquinoline alkaloids are known to intercalate into DNA or accumulate in mitochondria. The basic nature of the azetidine ring might lead to lysosomal sequestration.

Potential Sub-Cellular and Molecular Mechanisms of Action:

Sub-Cellular Localization Molecular Interaction Downstream Cellular Effect
NucleusDNA intercalation or binding to DNA-associated enzymesInhibition of DNA replication and transcription
MitochondriaDisruption of the mitochondrial membrane potentialInduction of apoptosis
CytosolInhibition of key signaling kinasesModulation of signal transduction pathways
LysosomesAccumulation due to basicityLysosomal membrane permeabilization

Conclusion and Future Perspectives in 5 Azetidin 3 Yl Isoquinoline Research

Summary of Key Academic Contributions and Discoveries

While dedicated research solely on 5-(Azetidin-3-yl)isoquinoline is not extensively documented in publicly available literature, the academic contributions to its parent scaffolds—isoquinoline (B145761) and azetidine (B1206935)—provide a strong foundation for its potential significance. Isoquinoline derivatives are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govwisdomlib.orgsemanticscholar.org The isoquinoline framework is a key component in numerous clinically used drugs. nih.gov

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is of significant interest in medicinal chemistry due to its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and target-binding affinity. medwinpublishers.comnih.govenamine.net The incorporation of an azetidine ring can introduce conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. enamine.net

The primary academic contribution, therefore, lies in the conceptualization and anticipated synthesis of this compound as a novel chemical scaffold. The rationale for its design is based on the principle of molecular hybridization, combining the established biological relevance of the isoquinoline core with the favorable drug-like properties conferred by the azetidine substituent. Discoveries in the broader field of isoquinoline and azetidine chemistry suggest that this hybrid molecule could be a valuable probe for exploring new biological targets or a lead compound for drug development programs.

Table 1: Key Attributes of the Constituent Scaffolds of this compound

ScaffoldKey Academic Contributions & DiscoveriesPotential Contribution to this compound
Isoquinoline - Identification as a "privileged scaffold" in medicinal chemistry. nih.gov - Core structure in numerous natural products and synthetic drugs. semanticscholar.orgnih.gov - Association with a broad spectrum of biological activities. wisdomlib.orgmdpi.com- Provides a well-established pharmacophore with potential for diverse biological interactions. - Offers multiple sites for further functionalization to fine-tune activity and properties.
Azetidine - Recognition as a bioisostere for other functional groups, improving pharmacokinetic profiles. - Development of synthetic methods to overcome challenges associated with ring strain. medwinpublishers.comrsc.org - Use in creating conformationally constrained analogues of bioactive molecules. enamine.net- Enhances drug-like properties such as solubility and metabolic stability. - Introduces a three-dimensional structural element that can improve target binding and selectivity.

Unresolved Research Questions and Emerging Challenges

The novelty of this compound means that a number of fundamental research questions remain unanswered. A primary challenge is the development of efficient and scalable synthetic routes. The synthesis of substituted isoquinolines and the construction of the strained azetidine ring both present distinct synthetic hurdles. ijpsjournal.comorganic-chemistry.org Combining these two motifs, particularly with the specific connectivity at the 5-position of the isoquinoline ring, requires dedicated methodological development.

Key unresolved questions include:

Optimal Synthetic Pathways: What are the most efficient and stereoselective methods for the synthesis of this compound?

Pharmacological Profile: What are the specific biological targets of this compound? Does it exhibit significant activity in areas typical for isoquinolines, such as oncology or infectious diseases? nih.govnih.gov

Structure-Activity Relationships (SAR): How do modifications to the azetidine ring or the isoquinoline core affect the biological activity and pharmacokinetic properties of the molecule?

Conformational Analysis: What is the preferred three-dimensional conformation of this compound, and how does this influence its interaction with biological targets?

Emerging challenges also include the need for robust analytical methods to characterize the compound and its potential metabolites, as well as the development of in vitro and in vivo assays to thoroughly evaluate its biological effects.

Potential for Development of Advanced Chemical Probes

The unique structural features of this compound make it an attractive candidate for the development of advanced chemical probes. The isoquinoline moiety can serve as a fluorophore, as some isoquinoline derivatives exhibit fluorescent properties. mdpi.com This intrinsic fluorescence could be harnessed to create probes for imaging and sensing applications. For instance, isoquinoline-based fluorescent probes have been developed for detecting metal ions and biomolecules. rsc.orgnih.gov

Furthermore, the azetidine ring provides a site for the attachment of various functional groups, such as photoaffinity labels, biotin (B1667282) tags, or click chemistry handles, without significantly altering the core structure. This would enable the use of this compound derivatives in a range of chemical biology applications, including:

Target Identification and Validation: Photoaffinity labeling could be used to identify the specific protein targets of the compound within a complex biological system.

Enzyme Activity Profiling: Probes could be designed to report on the activity of specific enzymes.

Fluorescence Microscopy: Fluorescently tagged versions could be used to visualize the subcellular localization of the compound.

The development of such probes would be a significant contribution to understanding the mechanism of action of this novel scaffold and could facilitate the discovery of new biological pathways. nih.gov

Outlook for Novel Methodologies and Interdisciplinary Collaborations

The future of research into this compound will likely be driven by advancements in synthetic chemistry and the integration of interdisciplinary approaches. Novel synthetic methodologies, such as C-H activation and photoredox catalysis, could provide more direct and efficient routes to this and related compounds. ijpsjournal.com

Interdisciplinary collaborations will be crucial for unlocking the full potential of this molecule. Key collaborations could include:

Synthetic and Computational Chemistry: Computational modeling can be used to predict the properties of this compound, guide the design of new derivatives, and elucidate its binding modes with potential targets.

Medicinal Chemistry and Chemical Biology: The development and application of chemical probes will require expertise from both fields to design, synthesize, and utilize these tools effectively.

Pharmacology and Systems Biology: A comprehensive understanding of the biological effects of this compound will necessitate collaboration with pharmacologists to conduct in vitro and in vivo studies, and with systems biologists to analyze its impact on cellular networks. mdpi.com

The continued exploration of novel chemical space, exemplified by molecules like this compound, holds immense promise for the discovery of new medicines and a deeper understanding of biological processes.

Q & A

Basic: What synthetic strategies are effective for introducing azetidine substituents to the isoquinoline scaffold?

The azetidine group can be introduced via fragment-based merging or late-stage functionalization. For example:

  • Fragment merging : Synthesize monosubstituted isoquinoline fragments (e.g., at positions 1, 3, 5, or 8) and combine them with azetidine-containing precursors. This approach avoids reliance on X-ray crystallography by optimizing binding affinity through biochemical screening .
  • Cross-dehydrogenative coupling : React isoquinoline with azetidine derivatives under oxidative conditions (e.g., using tert-butyl hydroperoxide) to directly functionalize the C–H bond at the 5-position. Yields vary based on steric and electronic effects of substituents .

Advanced: How does the azetidin-3-yl group influence the electronic properties of isoquinoline in catalysis or binding interactions?

The azetidine ring alters the electron density of the isoquinoline core, impacting reduction potentials and binding affinities:

  • Photocatalysis : Substitutents at the 5-position (e.g., azetidinyl) lower reduction potentials compared to unsubstituted isoquinoline. For example, 6-NH₂-isoquinoline has a reduction potential of −3.26 V, enhancing reductive catalytic efficiency .
  • SAR studies : Azetidine’s constrained geometry improves target engagement in enzyme binding pockets. For instance, in Topoisomerase I inhibition, azetidine-containing derivatives show enhanced activity due to optimized hydrogen bonding and van der Waals interactions .

Basic: What spectroscopic techniques are critical for confirming the structure of 5-(azetidin-3-yl)isoquinoline?

  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to verify substitution patterns and azetidine ring integration. Key signals include δ 3.5–4.0 ppm (azetidine protons) and aromatic protons at δ 7.0–9.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 215.1184 for C12_{12}H13_{13}N3_3) .

Advanced: How can computational methods predict the reactivity of this compound in electrophilic substitution?

  • DFT calculations : Model the electron density distribution to identify reactive sites. Isoquinoline’s benzene ring (positions 5 and 8) is more electrophilic than the pyridine-like ring. Azetidine’s electron-donating effect further activates the 5-position .
  • Experimental validation : Compare predicted nitration sites (e.g., 5-nitroisoquinoline derivatives) with HPLC or X-ray crystallography data to resolve discrepancies .

Basic: What safety considerations apply when handling this compound?

  • Toxicity : Analogous isoquinoline derivatives (e.g., dimethylamino-substituted) show tumorigenic potential in rodent models (TDLo: 1092 mg/kg). Use PPE and adhere to occupational exposure limits .
  • Decomposition : Avoid high temperatures (>200°C) to prevent NOx_x emissions. Store under inert gas in amber vials .

Advanced: How can contradictory SAR data for azetidine-isoquinoline derivatives be resolved?

  • Data triangulation : Combine biochemical assays (e.g., IC50_{50} values), crystallography (SHELX-refined structures), and molecular dynamics simulations to identify confounding factors like solvent effects or protein flexibility .
  • Case study : In anti-inflammatory studies, azetidine’s basicity (pKa_a ~9.5) may protonate under assay conditions, altering binding modes. Adjust buffer pH or use methylated azetidine analogs to isolate steric vs. electronic contributions .

Basic: What are common pitfalls in crystallizing this compound derivatives?

  • Polymorphism : Screen solvents (e.g., DCM/hexane vs. EtOAc/heptane) to avoid multiple crystal forms. Use SHELXD for phase determination in twinned crystals .
  • Data collection : High-resolution (<1.0 Å) X-ray data are critical for resolving azetidine’s puckered conformation. Anisotropic refinement in SHELXL improves accuracy .

Advanced: How do azetidine substituents affect pharmacokinetic properties in preclinical models?

  • Metabolic stability : Azetidine’s ring strain increases susceptibility to CYP3A4 oxidation. Mitigate via fluorination (e.g., 3-fluoroazetidine) or deuteration .
  • Permeability : LogP values for azetidine-isoquinoline derivatives range from 1.5–2.5. Use Caco-2 assays to optimize bioavailability; introduce polar groups (e.g., sulfonyl) without disrupting target binding .

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